molecular formula C9H9FO3 B13270877 1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol

1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol

Cat. No.: B13270877
M. Wt: 184.16 g/mol
InChI Key: NKDQRAZPCBRPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol is a chemical compound that features a unique structure combining a 1,3-dioxaindan ring with a fluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol typically involves the reaction of 1,3-dioxaindan derivatives with fluoroethanol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The fluoroethanol moiety may interact with enzymes or receptors, leading to specific biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Dioxaindan-5-yl)propan-1-ol: This compound shares the 1,3-dioxaindan ring but differs in the side chain structure.

    5-(1,3-Dioxaindan-5-yl)pentanoic acid: Another similar compound with a different functional group and chain length.

Uniqueness

1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol is unique due to the presence of the fluoroethanol moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-fluoroethanol

InChI

InChI=1S/C9H9FO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7,11H,4-5H2

InChI Key

NKDQRAZPCBRPKC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CF)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.